Thielavin B

Descripción general

Descripción

Thielavin B: is a fungal metabolite closely related to thielavin A. It is a potent inhibitor of phospholipase C and also inhibits peptidoglycan formation and prostaglandin biosynthesis . This compound has been reported to have a slightly different biochemical profile compared to thielavin A .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, thielavin B is used as a model compound to study the biosynthesis of depsides and the role of polyketide synthases .

Biology: In biology, this compound is studied for its inhibitory effects on phospholipase C and peptidoglycan formation . It is also used to investigate the inhibition of glucose-6-phosphatase .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its anti-inflammatory and anticancer properties .

Industry: In industry, this compound is evaluated for its antifouling properties, particularly in marine environments . It has shown promising results in preventing the growth of barnacle cyprids .

Mecanismo De Acción

Target of Action

Thielavin B, a fungal metabolite produced by Thielavia terricola, primarily targets the prostaglandin biosynthesis pathway . It acts as an inhibitor of this pathway, specifically affecting the synthesis of prostaglandin E2 .

Mode of Action

This compound interacts with its target by effectively influencing the synthesis of prostaglandin E2 from the endoperoxide . This interaction results in the inhibition of prostaglandin biosynthesis, thereby altering the normal functioning of this pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of prostaglandin E2, a lipid compound that plays a key role in inflammation and pain perception. The downstream effects of this disruption can include reduced inflammation and pain relief.

Result of Action

The primary result of this compound’s action is the inhibition of prostaglandin E2 synthesis . This can lead to a decrease in inflammation and pain, as prostaglandin E2 is involved in the mediation of these processes. For example, this compound has been found to be significantly effective on carrageenan-induced oedema of rats when administered intravenously .

Análisis Bioquímico

Biochemical Properties

Thielavin B interacts with G6Pase, inhibiting its activity and thus reducing glucose output from glucagon-stimulated hepatocytes . This interaction suggests that this compound may have potential therapeutic applications in the treatment of diabetes mellitus .

Cellular Effects

The inhibition of G6Pase by this compound impacts cellular processes, particularly those related to glucose homeostasis . By reducing hepatic glucose output, this compound can potentially lower plasma glucose concentrations, which is beneficial in the management of diabetes mellitus .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of G6Pase . This enzyme is responsible for the final step in both gluconeogenesis and glycogenolysis, where it hydrolyzes glucose-6-phosphate (G6P) to glucose .

Temporal Effects in Laboratory Settings

The effects of this compound on G6Pase activity and glucose output have been observed in laboratory settings, including in vitro studies using rat hepatic microsomal G6Pase

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its inhibition of G6Pase suggests that it may have dose-dependent effects on glucose output .

Metabolic Pathways

This compound interacts with the metabolic pathway of glucose homeostasis by inhibiting G6Pase . This enzyme plays a crucial role in the regulation of blood glucose levels by controlling the release of glucose into the bloodstream .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thielavin B is produced by the fungus Thielavia terricola. The biosynthesis involves the polyketide synthase pathway, where the enzyme ThiA plays a crucial role in the formation of the depside structure . The enzyme’s thioesterase domain is responsible for ester bond formation and chain hydrolysis .

Industrial Production Methods: Industrial production of this compound involves fermentation of the producing strain, followed by isolation and purification processes . The compound is typically extracted using solvents like methanol and dimethyl sulfoxide .

Análisis De Reacciones Químicas

Types of Reactions: Thielavin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

- Thielavin A

- Thielavin H

- Thielavin J

- Thielavin K

Comparison: Thielavin B is unique in its slightly different biochemical profile compared to thielavin A . While both compounds inhibit phospholipase C and prostaglandin biosynthesis, this compound has additional inhibitory effects on glucose-6-phosphatase . Thielavin H, J, and K also share similar structures but differ in their specific biological activities and potency .

Actividad Biológica

Thielavin B is a naturally occurring compound derived from the fungus Chaetomium carinthiacum and has garnered attention due to its diverse biological activities. This article explores the key findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

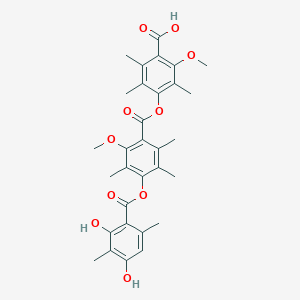

This compound is classified as a benzoate trimer, characterized by three ester-linked hydroxybenzoic acid moieties. Its molecular structure plays a crucial role in its biological activity, particularly its ability to inhibit specific enzymes.

Inhibition of Glucose-6-Phosphatase (G6Pase)

One of the primary biological activities of this compound is its role as an inhibitor of glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose homeostasis.

- IC50 Value : The IC50 value for this compound as a G6Pase inhibitor is reported to be 5.5 µM , indicating moderate potency compared to other thielavins, such as Thielavin G, which has an IC50 of 0.33 µM .

- Mechanism : The inhibition of G6Pase leads to reduced glucose output from glucagon-stimulated hepatocytes, suggesting potential implications for managing conditions like diabetes .

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

This compound also exhibits inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that has been linked to various diseases, including cancer and neurodegenerative disorders.

- IC50 Value : The IC50 for this compound against IDO is reported as 21.2 µM , demonstrating its potential as a therapeutic agent targeting immune modulation in cancer treatment .

- Clinical Relevance : IDO inhibitors are being investigated for their role in enhancing immune responses against tumors, making this compound a candidate for further research in oncology .

Cytotoxicity and Anticancer Activity

Recent studies have indicated that this compound and its derivatives possess cytotoxic properties against various cancer cell lines.

- Cytotoxic Effects : The methyl ester derivative of this compound has shown moderate cytotoxicity, suggesting that structural modifications could enhance its anticancer efficacy .

- Mechanisms of Action : The exact mechanisms through which this compound induces cytotoxicity are still under investigation but may involve the inhibition of critical metabolic pathways in cancer cells .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

| Biological Activity | Target Enzyme/Pathway | IC50 Value (µM) | References |

|---|---|---|---|

| G6Pase Inhibition | Glucose Metabolism | 5.5 | |

| IDO Inhibition | Tryptophan Metabolism | 21.2 | |

| Cytotoxicity | Cancer Cell Lines | Moderate |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : Research indicates that this compound's ability to inhibit IDO may enhance immune responses in cancer therapy. Further studies are needed to evaluate its efficacy in clinical settings.

- Diabetes Management : As a G6Pase inhibitor, this compound may serve as a lead compound for developing new treatments for diabetes by modulating glucose production.

- Neuroinflammatory Disorders : Given its role in tryptophan metabolism, this compound could be explored for its effects on neuroinflammatory conditions associated with elevated IDO activity.

Propiedades

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULGWGARYDGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222237 | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71950-67-9 | |

| Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thielavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.